Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate
Overview
Description
Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyridine family. This compound is characterized by a fused ring system that includes both pyrazole and pyridine rings, making it a versatile scaffold in medicinal chemistry and material science. Its unique structure allows for various functional modifications, which can enhance its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate typically involves a multi-step process. One common method includes the oxidative [3+2] cycloaddition of 2-substituted ethynylphosphonates with in situ generated pyridinium-N-imines . Another approach involves the regio-controlled Sonogashira-type coupling of 2,6-dibromopyrazolo[1,5-A]pyrimidine with terminal alkynes, followed by subsequent cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Fe(NO3)3·9H2O for oxidative cycloaddition , and catalysts such as Cu(OAc)2 and CuBr for Sonogashira-type coupling reactions . Reaction conditions typically involve heating in an oil bath under an inert atmosphere (e.g., argon) to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidative [3+2] cycloaddition can yield pyrazolo[1,5-A]pyridine-3-ylphosphonates , while Sonogashira-type coupling reactions can produce various disubstituted pyrazolo[1,5-A]pyrimidine derivatives .
Scientific Research Applications
Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[1,5-A]pyrimidine derivatives: These compounds share a similar fused ring system and exhibit comparable chemical and biological properties.
Indole derivatives: These compounds also possess a fused ring system and have been studied for their antiviral and anticancer activities.
The uniqueness of this compound lies in its specific structural features and the versatility of its synthetic modifications, which allow for a wide range of applications in various fields.
Properties
IUPAC Name |
ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)14-13-10-6-7-11-18(13)17-15(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEVWDFYUKSMGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2N=C1C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512047 | |
Record name | Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50512047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51065-76-0 | |
Record name | Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50512047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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